
LAS191859
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LAS191859 is a novel, potent and selective CRTh2 antagonist.
Applications De Recherche Scientifique
Pharmacological Profile
The pharmacological characterization of LAS191859 reveals its effectiveness in various experimental settings:
- In vitro Studies : Binding studies indicate that this compound operates effectively in low nanomolar concentrations, showcasing its potency against human eosinophils and whole blood samples .
- In vivo Efficacy : The long-lasting action of this compound makes it a promising candidate for chronic asthma treatment, potentially allowing for once-daily dosing regimens .
Scientific Research Applications
1. Clinical Applications in Asthma Treatment
- Chronic Asthma : this compound has been studied for its potential to improve lung function in patients with chronic asthma. Its ability to selectively block CRTh2 may lead to significant reductions in eosinophilic inflammation, a hallmark of asthma pathology .
- Comparative Studies : In comparison to other CRTh2 antagonists like AZD1981, this compound exhibits superior receptor binding kinetics, resulting in prolonged therapeutic effects .
2. Investigating Eosinophil Activity
- Eosinophil Chemotaxis : Research utilizing this compound has provided insights into the mechanisms of eosinophil chemotaxis and activation, contributing to the understanding of allergic responses and potential therapies for systemic eosinophilia .
3. Drug Development
- Anti-inflammatory Drug Discovery : The unique properties of this compound make it a valuable tool in the development of new anti-inflammatory medications targeting CRTh2. Its selectivity and long duration of action are critical factors in optimizing drug formulations aimed at treating inflammatory diseases .
Data Tables
Parameter | This compound | AZD1981 |
---|---|---|
Receptor Target | CRTh2 | CRTh2 |
Potency (IC50) | Low nanomolar range | Comparable |
Residence Time | 21 hours | Shorter |
Therapeutic Use | Chronic asthma | Chronic asthma |
Administration Frequency | Once daily | Twice daily |
Case Studies
Case Study 1: Efficacy in Chronic Asthma
A clinical trial involving patients with moderate to severe asthma demonstrated that this compound significantly improved lung function compared to placebo. Patients exhibited reduced eosinophil counts and improved quality of life metrics over a treatment period of 12 weeks .
Case Study 2: Mechanistic Insights
In vitro experiments showed that this compound effectively inhibited PGD2-induced eosinophil activation, providing mechanistic evidence for its role as a therapeutic agent. The results indicated a marked decrease in eosinophilic inflammation markers post-treatment, supporting its application in allergic conditions .
Propriétés
Formule moléculaire |
C25H26F3N3O3 |
---|---|
Poids moléculaire |
473.4962 |
Nom IUPAC |
3-(1-{2-[(Cyclopropanecarbonyl-ethyl-amino)-methyl]-4-trifluoromethyl-phenyl}-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-propionic acid |
InChI |
InChI=1S/C25H26F3N3O3/c1-15-2-7-20-17(5-9-23(33)34)14-31(24(20)30-15)21-8-6-19(25(26,27)28)12-18(21)13-29-11-10-22(32)16-3-4-16/h2,6-8,12,14,16,29H,3-5,9-11,13H2,1H3,(H,33,34) |
Clé InChI |
XETQGEXIEXEBRE-UHFFFAOYSA-N |
SMILES |
O=C(O)CCC1=CN(C2=CC=C(C(F)(F)F)C=C2CNCCC(C3CC3)=O)C4=NC(C)=CC=C41 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LAS191859 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.